BenchChemオンラインストアへようこそ!

KN-93 hydrochloride

CaMKII inhibition Kinase assay Negative control validation

KN-93 hydrochloride is a cell-permeable, reversible, competitive CaMKII inhibitor (Ki=370 nM) that binds the calmodulin site. Critically, it exhibits CaMKII-independent off-target blockade of Kv1.5 (IC₅₀=307 nM) and L-type Ca²⁺ channels, effects shared by its inactive analog KN-92. Therefore, KN-92 hydrochloride MUST be procured as the paired negative control to isolate CaMKII-specific pharmacology. Do not substitute generic CaMKII inhibitors. Validated for cardiac arrhythmia models (suppresses clofilium-induced EADs), neuronal LTP studies, and reversible G1 cell-cycle arrest (95% arrest, washout-reversible). Bulk and custom sizes available. For research use only; not for human or veterinary use.

Molecular Formula C26H30Cl2N2O4S
Molecular Weight 537.5 g/mol
Cat. No. B560180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-93 hydrochloride
Synonyms(E)-N-(2-(((3-(4-chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide hydrochloride
Molecular FormulaC26H30Cl2N2O4S
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H/b6-5+;
InChIKeyATHMCQDBXQEIOK-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





KN-93 Hydrochloride: CaMKII Inhibitor for Research Applications with KN-92 Negative Control


KN-93 hydrochloride (CAS 1956426-56-4) is a cell-permeable, reversible, and competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) with a reported Ki of 370 nM against rat brain CaMKII and ≤2.58 μM against rabbit myocardial CaM kinase [1]. It functions by selectively binding to the calmodulin (CaM) binding site, thereby preventing CaM association with CaMKII and blocking kinase activation . KN-93 does not significantly affect the activities of PKA, PKC, MLCK, or Ca²⁺-phosphodiesterase at concentrations that inhibit CaMKII [2]. KN-92, a structural analog lacking a single hydroxyl group, serves as the essential inactive negative control ; it does not inhibit CaMKII (Ki > 100 μM) [1] and has no effect on cell growth at concentrations up to 25 μM , making it indispensable for distinguishing CaMKII-dependent from CaMKII-independent effects in experimental systems.

Why Generic Substitution Fails: KN-93 Hydrochloride Requires KN-92 Negative Control for Valid CaMKII Studies


KN-93 hydrochloride cannot be substituted with generic CaMKII inhibitors or used in isolation without the KN-92 negative control because KN-93 exhibits significant CaMKII-independent off-target effects, including direct extracellular blockade of voltage-gated potassium channels (Kv1.5 IC₅₀ = 307 ± 12 nM) [1] and reversible inhibition of L-type calcium channels (Caᵥ1.3 and Caᵥ1.2) [2]. Critically, these off-target effects are shared by the inactive analog KN-92, which does not inhibit CaMKII (Ki > 100 μM) [3], rendering KN-92 the only valid control for isolating CaMKII-specific pharmacology from compound-intrinsic ion channel modulation. Structurally unrelated CaMKII inhibitors such as AIP (autocamtide-2-related inhibitory peptide) fail to reproduce these off-target effects and cannot serve as equivalent comparators [2]. Procurement decisions must therefore prioritize paired acquisition of both KN-93 hydrochloride and KN-92 hydrochloride to enable rigorous experimental design and prevent false attribution of phenotypic observations to CaMKII inhibition.

Quantitative Differentiation Evidence for KN-93 Hydrochloride Selection and Procurement


CaMKII Inhibitory Activity: KN-93 vs. KN-92 Direct Head-to-Head Comparison

In a direct in vitro kinase activity assay using rabbit myocardial CaM kinase, KN-93 demonstrated potent inhibition with a calculated Ki ≤ 2.58 μM, whereas the inactive analog KN-92 showed no meaningful inhibition with a Ki > 100 μM [1]. This represents at least a 38-fold difference in inhibitory potency, confirming that KN-92 is functionally inactive against CaMKII and validating its use as a negative control for KN-93 experiments.

CaMKII inhibition Kinase assay Negative control validation

Cell Growth Arrest: KN-93 Efficacy vs. KN-92 Inactivity in NIH 3T3 Fibroblasts

In NIH 3T3 fibroblasts, KN-93 treatment for 2 days resulted in 95% of cells arrested in G1 phase, an effect that was reversible upon compound washout . In contrast, the inactive analog KN-92 had no effect on CaMKII activity or cell growth at concentrations up to 25 μM . This functional dichotomy establishes that the antiproliferative effect is specifically attributable to CaMKII inhibition rather than nonspecific cytotoxicity.

Cell cycle arrest NIH 3T3 Antiproliferative activity

In Vivo Antiarrhythmic Efficacy: KN-93 Reduces Ventricular Tachycardia Incidence by 65% in Junctin Null Mice

In junctin-deficient mice under stress conditions (isoproterenol plus caffeine), pharmacological inhibition of CaMKII with KN-93 reduced the in vivo incidence of stress-induced ventricular tachycardia by 65% compared to vehicle-treated controls [1]. At the cardiomyocyte level, KN-93 reduced the percentage of cells exhibiting spontaneous Ca²⁺ aftertransients and aftercontractions by 35% and 37%, respectively [1]. These effects correlated with blunted CaMKII-mediated hyperphosphorylation of RyR2 and phospholamban [1].

Cardiac arrhythmia Ventricular tachycardia CaMKII inhibition In vivo efficacy

Early Afterdepolarization Suppression: KN-93 vs. KN-92 in Isolated Rabbit Heart

In isolated rabbit hearts treated with clofilium to induce early afterdepolarizations (EADs), pretreatment with 0.5 μM KN-93 significantly suppressed EAD occurrence, with EADs present in only 4 of 10 hearts (40%). In contrast, pretreatment with the same concentration of the inactive analog KN-92 resulted in EADs in 10 of 11 hearts (91%) [1]. This difference was statistically significant (P = 0.024) and occurred without changes in action potential duration or heart rate, indicating CaMKII-specific antiarrhythmic activity.

Early afterdepolarizations Cardiac electrophysiology Arrhythmia suppression

Voltage-Gated Potassium Channel Blockade: KN-93 and KN-92 Exhibit Similar Off-Target Activity on Kv1.5

KN-93 is a direct extracellular blocker of voltage-gated potassium channels, with an IC₅₀ of 307 ± 12 nM for the Kv1.5 channel [1]. Importantly, the inactive analog KN-92 produced similar inhibition of Kv currents at 1 μM, and dialysis with the structurally unrelated CaMKII inhibitory peptide CIP (10 μM) had no effect on current kinetics [1]. This demonstrates that the Kv channel blocking effect is CaMKII-independent and shared by both KN-93 and KN-92, while being absent with peptide-based CaMKII inhibitors like AIP or CIP.

Kv channels Off-target effects Ion channel pharmacology Experimental controls

L-Type Calcium Channel Inhibition: KN-93 and KN-92 Share CaMKII-Independent Activity on Caᵥ1.2 and Caᵥ1.3

Both KN-93 and its structural analog KN-92 exert a reversible and specific reduction of L-type calcium channel currents (Caᵥ1.3 and Caᵥ1.2), while having less effect on N-type calcium channels (Caᵥ2.2) [1]. This effect is dependent on incubation time and dose, appears independent of endocytosis and exocytosis, and is reversible upon washout. The structurally unrelated CaMKII inhibitor AIP fails to mimic this effect, confirming that L-type channel inhibition is a CaMKII-independent property of the KN-93/KN-92 chemical scaffold [1].

L-type calcium channels Caᵥ1.2 Caᵥ1.3 Off-target effects Calcium signaling

Optimal Research and Industrial Application Scenarios for KN-93 Hydrochloride


Cardiac Electrophysiology and Arrhythmia Research

KN-93 hydrochloride is optimally deployed in isolated heart (Langendorff) preparations and cardiomyocyte studies to investigate CaMKII-dependent arrhythmogenic mechanisms, including early afterdepolarizations (EADs) and triggered activity. At 0.5 μM, KN-93 significantly suppresses clofilium-induced EADs compared to KN-92 (40% vs. 91% incidence, P = 0.024) [1]. In vivo, KN-93 reduces stress-induced ventricular tachycardia incidence by 65% in junctin-deficient mice [2]. These applications require paired procurement of KN-92 hydrochloride as the essential negative control to account for shared off-target effects on Kv and Caᵥ channels [1][3].

Neuronal Synaptic Plasticity and LTP Studies

KN-93 hydrochloride is a validated tool for studying CaMKII-dependent synaptic plasticity mechanisms in neuronal preparations. When applied at 30 minutes prior to tetanic stimulation, KN-93 completely blocks LTP induction in spinal dorsal horn neurons; when applied at 30-60 minutes post-induction, it reverses established LTP [1]. Notably, KN-93 also reduces after-hyperpolarization (AHP) in piriform cortex neurons, though this effect occurs in both trained and control animals, suggesting CaMKII modulates AHP amplitude independently of learning-induced plasticity [2]. Researchers must use KN-92 as a control to distinguish CaMKII-dependent effects from compound-intrinsic L-type calcium channel modulation [3].

Cell Cycle and Antiproliferative Research

KN-93 hydrochloride induces robust G1 cell cycle arrest in NIH 3T3 fibroblasts, with 95% of cells arrested after 2 days of treatment—an effect that is fully reversible upon compound washout [1]. This property makes KN-93 valuable for studying CaMKII-dependent cell cycle regulation and CaMKII's role in cell proliferation. The complete absence of this effect with KN-92 (no growth arrest at concentrations up to 25 μM) [2] validates the target specificity of this cellular phenotype. Procurement of both KN-93 hydrochloride and KN-92 hydrochloride is essential for definitive interpretation of antiproliferative assays.

Off-Target Control Validation for Ion Channel Pharmacology

KN-93 hydrochloride and KN-92 hydrochloride together constitute a unique validated pair for distinguishing CaMKII-dependent from CaMKII-independent ion channel modulation. KN-93 blocks Kv1.5 channels with an IC₅₀ of 307 ± 12 nM, and KN-92 produces similar inhibition, whereas peptide inhibitors (CIP, AIP) show no Kv channel effects [1]. Both compounds also inhibit L-type calcium channels (Caᵥ1.2/1.3) in a CaMKII-independent manner [2]. Researchers studying ion channel pharmacology or CaMKII signaling in excitable cells must procure both compounds to properly attribute observed electrophysiological effects to CaMKII inhibition versus direct channel blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for KN-93 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.